2-(2,2,2-Trimethoxyethyl)pyridine
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Overview
Description
2-(2,2,2-Trimethoxyethyl)pyridine is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a clear, pale liquid known for its versatility in chemical research and development. This compound is characterized by the presence of a pyridine ring substituted with a 2-(2,2,2-trimethoxyethyl) group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trimethoxyethyl)pyridine typically involves the reaction of pyridine with 2,2,2-trimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and isolation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trimethoxyethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
2-(2,2,2-Trimethoxyethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trimethoxyethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Pyridine: A basic nitrogen-containing heterocycle with similar structural features but lacking the trimethoxyethyl group.
2-(2,2,2-Trimethoxyethyl)benzene: A compound with a similar substituent but attached to a benzene ring instead of a pyridine ring.
2-(2,2,2-Trimethoxyethyl)pyrimidine: A compound with a similar substituent but attached to a pyrimidine ring, which contains two nitrogen atoms in the ring structure
Uniqueness: 2-(2,2,2-Trimethoxyethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxyethyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(2,2,2-trimethoxyethyl)pyridine |
InChI |
InChI=1S/C10H15NO3/c1-12-10(13-2,14-3)8-9-6-4-5-7-11-9/h4-7H,8H2,1-3H3 |
InChI Key |
PVMWONRLMJPTAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=CC=N1)(OC)OC |
Origin of Product |
United States |
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